Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group, a methoxy group, and an oxooctanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate typically involves the esterification of 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halides, amines, in the presence of a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Ethyl 8-(4-amino-3-methoxyphenyl)-8-oxooctanoate.
Substitution: Ethyl 8-(4-substituted-3-nitrophenyl)-8-oxooctanoate.
Hydrolysis: 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoic acid and ethanol.
Scientific Research Applications
Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the phenyl ring.
This compound: Differing in the length of the alkyl chain or the position of the nitro and methoxy groups.
Uniqueness: The unique combination of the nitro, methoxy, and oxooctanoate groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-3-24-17(20)9-7-5-4-6-8-15(19)13-10-11-16(23-2)14(12-13)18(21)22/h10-12H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSCADSMAWKMOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645844 |
Source
|
Record name | Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-97-9 |
Source
|
Record name | Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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